molecular formula C16H11NO2 B1230731 Chinophene CAS No. 11139-62-1

Chinophene

Cat. No. B1230731
CAS RN: 11139-62-1
M. Wt: 249.26 g/mol
InChI Key: YMKHHGTWRZZWEY-UHFFFAOYSA-N
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Description

Chinophene is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a bicyclic molecule that contains two phenyl rings fused together with a cyclohexane ring. This compound has been extensively studied for its various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

Ethnopharmacology and Phytochemistry

Schisandra chinensis, commonly known as Chinophene, has significant ethnopharmacological relevance. Used traditionally in Chinese medicine for treating various conditions like coughs, palpitations, spermatorrhea, and insomnia, its fruits are dried and used in numerous prescriptions. Phytochemically, it contains lignans, triterpenoids, essential oils, phenolic acid, flavonoids, and phytosterols. These compounds contribute to its wide range of therapeutic effects, including hepatoprotection, neuroprotection, cardioprotection, anticancer, antioxidation, anti-inflammation, and hypoglycemic effects (Yang et al., 2021).

Sedative and Hypnotic Effects

The supercritical carbon dioxide fluid extraction from Schisandra chinensis demonstrates significant sedative and hypnotic activities. These effects are potentially linked to the serotonergic and γ-aminobutyric acid (GABA)ergic system, highlighting its application in treating insomnia and neurasthenia (Zhu et al., 2016).

Neuroprotective and Cardioprotective Properties

Schisandra chinensis also exhibits neuroprotective and cardioprotective properties. These effects are attributed to the bioactive lignan ingredients in the fruit extract. This discovery opens up possibilities for developing new therapeutic agents against cardiovascular diseases from Schisandra chinensis (Chun et al., 2014).

Antioxidant and Hepatoprotective Effect

A study on Penthorum chinense Pursh, related to this compound, shows its antioxidant and hepatoprotective effects against liver cell damage. This supports the potential clinical application of Penthorum chinense in treating liver diseases (Hu et al., 2015).

Enhancement of In Vitro Rooting

Lycium chinense, another related species, has been studied for its medicinal value and composition. Research on in vitro root regeneration highlights the importance of growth media, gelling agents, and activated charcoal in enhancing rooting ability. This is significant for the industrial-scale production of medicinal and ornamental crops like L. chinense (Kim & Park, 2017).

properties

IUPAC Name

2-phenylquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)13-7-4-8-15-12(13)9-10-14(17-15)11-5-2-1-3-6-11/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKHHGTWRZZWEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC(=C3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149634
Record name Chinophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

11139-62-1
Record name Chinophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011139621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chinophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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